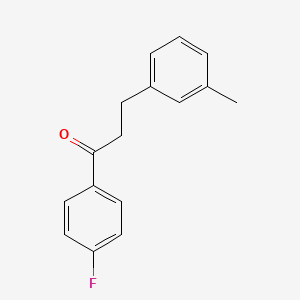

4'-Fluoro-3-(3-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(3-methylphenyl)propiophenone (4-FMPP) is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. It is a white crystalline solid with a melting point of 91-93°C and a boiling point of 225-227°C. 4-FMPP has been found to be an excellent reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, 4-FMPP has been studied for its potential applications in the fields of biochemistry and physiology, due to its ability to bind to various proteins and enzymes in the body.

Scientific Research Applications

Photoalignment in Liquid Crystals

Research by Hegde et al. (2013) in the Journal of Materials Chemistry C shows that derivatives of prop-2-enoates, which are structurally related to 4'-Fluoro-3-(3-methylphenyl)propiophenone, are effective in promoting photoalignment of nematic liquid crystals. This application is significant for liquid crystal displays (LCDs) as the fluoro-substituent enhances the alignment quality of the liquid crystal (Hegde et al., 2013).

Synthesis of Novel Copolymers

Research conducted by Savittieri et al. (2022) involves the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to this compound. These compounds were copolymerized with styrene to form copolymers analyzed for their thermal properties and potential applications in materials science (Savittieri et al., 2022).

Development of Fluorescent Chemosensors

Roy (2021) in Coordination Chemistry Reviews discusses the use of compounds like 4-Methyl-2,6-diformylphenol, which shares a similar structural motif with this compound, in developing chemosensors. These chemosensors are used for detecting various analytes, including metal ions and neutral molecules, showcasing the compound's potential in analytical chemistry (Roy, 2021).

Exploration in Crystallography

Chopra et al. (2007) in Acta Crystallographica Section C explored the crystal structures of compounds like 4-substituted pyrazolines, which are structurally related to this compound. Such research aids in understanding molecular interactions and crystal engineering, which can have implications in material science and drug design (Chopra et al., 2007).

Use in Electronic Properties Tuning

Gohier et al. (2013) in The Journal of Organic Chemistry reported on the use of 3-Fluoro-4-hexylthiophene, related to this compound, for tuning the electronic properties of conjugated polythiophenes. This research indicates potential applications in electronic devices like thin-film transistors and solar cells (Gohier et al., 2013).

Polymer Synthesis and Characterization

Shude Xiao et al. (2003) in Polymer synthesized and characterized polymers using a fluorinated phthalazinone monomer, which is structurally similar to this compound. These polymers exhibit distinguished thermal properties and solubility, suggesting their use in engineering plastics and membrane materials (Shude Xiao et al., 2003).

properties

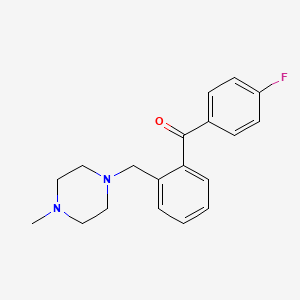

IUPAC Name |

1-(4-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKPJOIOYUTETQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644074 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56201-97-9 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56201-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)

![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)